Chir-124
Overview
Description
CHIR-124 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle regulation. This compound is a quinolone-based small molecule that has shown significant potential in enhancing the cytotoxicity of topoisomerase I poisons in both in vitro and in vivo studies .
Mechanism of Action
Target of Action
CHIR-124 is a potent inhibitor of Chk1 . Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage .
Mode of Action
this compound potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .
Biochemical Pathways
The inhibition of Chk1 by this compound exerts its radiosensitizing effect by a direct effect on cell cycle regulation . This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .
Pharmacokinetics
It’s known that this compound is a quinolone-based small molecule .
Result of Action
this compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound . In an orthotopic breast cancer xenograft model, this compound potentiates the growth inhibitory effects of irinotecan by abrogating the G2-M checkpoint and increasing tumor apoptosis .
Biochemical Analysis
Biochemical Properties
CHIR-124 potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .
Cellular Effects
This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .
Molecular Mechanism
This compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound .
Temporal Effects in Laboratory Settings
In an MDA-MD-435 (mutant p53) breast cancer xenograft model, this compound synergized with CPT-11 in suppressing tumor growth . Increased TUNEL staining was also observed in the tumors from animals treated with the combination .
Dosage Effects in Animal Models
The enhancement of cell death by this compound was markedly increased in isogenic p53-null and p21-null HCT116 cells, supporting the hypothesis that chk1 inhibitors are particularly effective in killing tumors with a defective G2/M checkpoint when used in combination with cytotoxic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of CHIR-124 follows standard protocols for the synthesis of small molecule inhibitors. This typically involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
CHIR-124 primarily undergoes reactions typical of quinolone derivatives. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinolone ring.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms in the quinolone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone oxides, while reduction can yield reduced quinolone derivatives .
Scientific Research Applications
CHIR-124 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Employed in research to understand the DNA damage response and the role of checkpoint kinase 1 in cellular processes.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with topoisomerase I poisons like camptothecin and SN-38. .
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 for cancer treatment
Comparison with Similar Compounds
Similar Compounds
UCN-01: Another checkpoint kinase 1 inhibitor, but structurally distinct from CHIR-124.
Elesclomol: A compound that also targets cancer cells but through a different mechanism.
Tyrphostin-9: An inhibitor with similar applications in cancer research.
Brefeldin A: A compound used in similar research contexts but with a different mechanism of action
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for checkpoint kinase 1. It has shown significant promise in preclinical studies for its ability to enhance the cytotoxic effects of topoisomerase I poisons, making it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBBVMDHIRCTG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405168-58-3 | |
Record name | CHIR-124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHIR-124 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHIR-124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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